Product packaging for Behenyl benzoate(Cat. No.:CAS No. 103403-38-9)

Behenyl benzoate

Cat. No.: B027931
CAS No.: 103403-38-9
M. Wt: 430.7 g/mol
InChI Key: IACXYDVFQDGXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Behenyl Benzoate is a long-chain ester of behenyl alcohol and benzoic acid, valued in research for its unique physicochemical properties. It is primarily investigated as a key ingredient in advanced cosmetic and personal care formulations, where it functions as a non-greasy emollient, texture enhancer, and solvent. Its research applications focus on developing novel skin-care products, sunscreens, and color cosmetics to improve skin feel, product spreadability, and final formulation stability. In material science, this compound is studied for its potential as a plasticizer and lubricant in various polymer systems. Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption. ⚠️ Important Note on Content Accuracy The information provided is a template based on the common applications of similar long-chain esters. It is essential that you verify the specific properties, applications, and regulatory status of this compound using specialized chemical databases, manufacturer specifications, and direct experimental data before publishing this product page.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H50O2 B027931 Behenyl benzoate CAS No. 103403-38-9

Properties

CAS No.

103403-38-9

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

IUPAC Name

docosyl benzoate

InChI

InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-31-29(30)28-25-22-21-23-26-28/h21-23,25-26H,2-20,24,27H2,1H3

InChI Key

IACXYDVFQDGXJF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Other CAS No.

103403-38-9

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Behenyl Benzoate

Chemical Esterification Routes

The primary route for synthesizing behenyl benzoate (B1203000) is through the esterification of benzoic acid with behenyl alcohol. This section explores the direct reaction and alternative strategies, providing a comprehensive overview of the chemical pathways available for its formation.

Direct Esterification of Benzoic Acid with Behenyl Alcohol

The most conventional method for producing behenyl benzoate is the direct esterification of benzoic acid with behenyl alcohol (docosanol). This reaction, known as Fischer-Speier esterification or simply Fischer esterification, involves heating the carboxylic acid and the long-chain alcohol in the presence of an acid catalyst. google.com The reaction is an equilibrium process where a molecule of water is eliminated for each molecule of ester formed. jove.com To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing the water as it is formed, for instance, through azeotropic distillation. jove.comreaxis.com

The synthesis of C12-15 alkyl benzoate, a similar long-chain ester, follows this exact pathway, reacting benzoic acid with a mixture of C12-15 alcohols. google.com Behenyl alcohol, being a large, straight-chain fatty alcohol, reacts with carboxylic acids to form esters under these conditions. nih.gov

Catalytic Systems in this compound Synthesis (e.g., Stannous Oxalate)

The choice of catalyst is critical in the direct esterification process. A range of catalysts can be employed, from simple mineral acids to more complex metal compounds.

Stannous Oxalate (B1200264): Stannous oxalate (tin(II) oxalate) is a highly effective catalyst for esterification reactions, particularly for producing high-boiling esters. google.com It is noted for its high activity, which can be comparable to common organotin catalysts like dibutyltin (B87310) oxide. reaxis.com As an inorganic tin compound, stannous oxalate is stable at the high temperatures often required for the esterification of long-chain fatty alcohols and can result in final products with low color. reaxis.com Patents describe the use of tin(II) compounds for reacting benzoic acid with alcohols having 7 to 13 carbon atoms, a range close to behenyl alcohol's 22 carbons, highlighting its suitability for this class of reaction. masterorganicchemistry.com The process often involves heating the reactants to temperatures between 160°C and 250°C. masterorganicchemistry.com

Other Catalytic Systems: Beyond stannous oxalate, several other catalysts are effective for producing benzoate esters.

Traditional Acid Catalysts: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common choices for Fischer esterification. jove.comnih.gov

Metal Salts and Oxides: Various Lewis acid catalysts have been studied for benzoate synthesis. Hafnium(IV) and Zirconium(IV) salts have been shown to catalyze direct ester condensation. jove.com Zinc oxide has also been used as an effective catalyst for the synthesis of benzyl (B1604629) benzoate. google.com For the synthesis of methyl benzoates, solid acid catalysts based on zirconium and titanium have demonstrated high activity. nih.gov

Heterogeneous Catalysts: To simplify catalyst removal, solid heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst 15) and graphene oxide have been employed. jove.comgoogle.com These can be filtered off at the end of the reaction, streamlining the purification process. jove.com

The table below summarizes the performance of various catalytic systems in analogous benzoate ester synthesis.

Catalyst SystemAlcoholReactantsKey Findings
Tin(II) CompoundsC7-C13 AlcoholsBenzoic AcidEffective for long-chain esters at 160-250°C; catalyst separable by filtration. masterorganicchemistry.com
Stannous OxalateGeneralCarboxylic AcidsHigh activity, high thermal stability, results in low color products. reaxis.com
Hafnium(IV)/Zirconium(IV) SaltsGeneralBenzoic AcidCatalyzes direct condensation from a 1:1 mixture of acid and alcohol. jove.com
Deep Eutectic Solvent (DES)Ethanol, Butanol, HexanolBenzoic AcidHigh conversions (up to 88%) achieved at 75°C. google.com
Zinc OxideBenzyl AlcoholSodium Benzoate, Benzyl ChlorideHigh yield (99-99.5%) at low temperatures (50-70°C). google.com
Acid-Catalyzed Esterification for Alkyl Benzoates

The mechanism of acid-catalyzed esterification (Fischer esterification) is a well-understood process that proceeds through several reversible steps. rsc.org

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the benzoic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. google.comjove.com

Nucleophilic Attack: A molecule of the alcohol (behenyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon. jove.com This leads to the formation of a tetrahedral intermediate. researchgate.net

Proton Transfer: A proton is transferred from the oxonium ion (the part originating from the alcohol) to one of the hydroxyl groups, creating a good leaving group (water). jove.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. jove.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product (this compound) and regenerate the acid catalyst. rsc.org

All steps in the Fischer esterification are in equilibrium. rsc.org Therefore, to ensure a high yield of the ester, the reaction conditions are manipulated to favor the product side, as previously discussed.

Alternative Acylation Strategies for Benzoate Ester Formation

Besides direct esterification, other acylation methods can be employed to form benzoate esters, which could be adapted for this compound synthesis. These routes often avoid the production of water, which can simplify the reaction process.

Transesterification: This process converts one ester into another by exchanging the alcohol group. ucla.edu For this compound, this would typically involve reacting a more common, lower-boiling point ester like methyl benzoate with behenyl alcohol in the presence of an acid or base catalyst. ucla.edu The reaction is driven to completion by using a large excess of the behenyl alcohol or by removing the displaced methanol (B129727). ucla.edu Lipase (B570770) enzymes, such as Novozym 435, have been shown to be highly effective for the transesterification of methyl (hydroxy)benzoates with long-chain alcohols. acs.org

Acylation with Acyl Halides: Benzoic acid can be converted to a more reactive derivative, such as benzoyl chloride. Benzoyl chloride can then react readily with behenyl alcohol to form this compound. This reaction is typically rapid and high-yielding but produces hydrochloric acid as a byproduct, which must be neutralized, often by the addition of a non-nucleophilic base like pyridine.

Steglich Esterification: This method uses coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the esterification of a carboxylic acid and an alcohol at room temperature. jove.com This approach is mild and efficient, avoiding the high temperatures of Fischer esterification. jove.com

The following table compares these alternative strategies.

Synthetic StrategyReactantsKey Features & Byproducts
Transesterification Methyl Benzoate + Behenyl AlcoholReversible; can be catalyzed by acids, bases, or enzymes. Byproduct is a simple alcohol (e.g., methanol). ucla.eduacs.org
Acylation with Acyl Halide Benzoyl Chloride + Behenyl AlcoholHigh reactivity, often irreversible. Byproduct is HCl, requiring a base scavenger.
Steglich Esterification Benzoic Acid + Behenyl AlcoholMild conditions (room temp); uses coupling agents (DCC, EDC). Byproduct is a urea (B33335) derivative. jove.com

Solvent Effects and Reaction Medium Considerations in Chemical Synthesis

The choice of reaction medium is a significant factor in optimizing the synthesis of this compound. Given the high molecular weight and likely solid nature of the reactants and product, careful consideration of solubility and reaction conditions is necessary.

Solvent-Free Synthesis: For the synthesis of high-value esters from fatty acids and alcohols, solvent-free systems are often preferred to reduce environmental impact and simplify product workup. acs.org The reaction can be conducted by heating the reactants above their melting points, allowing them to act as their own solvent. acs.org Mechanochemical methods, using high-speed ball-milling, also offer a route for solvent-free esterification at room temperature. nih.gov

Excess Alcohol as Solvent: In Fischer esterification, a large excess of the alcohol reactant is commonly used not only to shift the equilibrium but also to serve as the reaction solvent. reaxis.com This is a practical approach, especially if the alcohol is inexpensive and easily removed after the reaction.

Inert Organic Solvents: In some cases, an inert solvent that can azeotropically remove water (e.g., toluene) may be used to drive the reaction forward. nih.gov However, the use of organic solvents adds to process costs and environmental concerns. acs.org For methods like Steglich esterification, greener solvents such as acetonitrile (B52724) are being explored to replace more hazardous chlorinated solvents. jove.com

By-product Formation and Purity Enhancement in this compound Synthesis

The final stage of synthesis involves the removal of byproducts and unreacted starting materials to obtain a pure this compound product. The nature of the byproducts depends on the synthetic route chosen.

By-product Formation:

In direct esterification , the sole byproduct is water. reaxis.com

In transesterification , the byproduct is the alcohol from the starting ester (e.g., methanol). ucla.edu

In reactions using benzoyl chloride , the byproduct is HCl, which is typically removed by a basic wash.

A potential side reaction, especially if the reaction overheats, is the formation of dibenzyl ether from the self-condensation of benzyl alcohol, a reaction noted in analogous benzyl benzoate syntheses that could theoretically occur with behenyl alcohol to form dibehenyl ether under harsh conditions. google.com

Purity Enhancement: Due to the high molecular weight and low volatility of this compound, purification by distillation is challenging. Therefore, other methods are more practical.

Washing: The crude product mixture is often washed with water to remove any water-soluble catalysts or byproducts. A subsequent wash with a dilute base, such as sodium bicarbonate solution, is used to remove any unreacted benzoic acid. google.com

Recrystallization: Since this compound is a solid at room temperature, recrystallization from a suitable solvent is a primary method for purification. This process relies on the difference in solubility of the ester and impurities at different temperatures.

Chromatography/Solid-Phase Extraction: For high-purity applications, chromatographic methods can be employed. Solid-phase extraction (SPE) is a technique used to separate fatty acids from fatty alcohols and could be adapted to purify the final wax ester product. nih.gov

Biocatalytic Synthesis Approaches

Biocatalysis, particularly using lipases, has become a cornerstone for the sustainable production of specialty esters. These enzymes can function efficiently in non-aqueous environments, making them ideal for esterification reactions involving hydrophobic substrates like behenyl alcohol.

Enzymatic acylation is a primary route for producing benzoate esters. This method involves the reaction of an alcohol with an acyl donor, such as a carboxylic acid or its derivative, catalyzed by a lipase.

The use of immobilized enzymes is critical for industrial applications as it facilitates catalyst recovery and reuse, significantly reducing process costs. Lipozyme TL-IM (from Thermomyces lanuginosus) and Lipozyme RM-IM (from Rhizomucor miehei) are two commercially available immobilized lipases widely used for ester synthesis. nih.govresearchgate.net

In the synthesis of the analogous benzyl benzoate, both enzymes have demonstrated efficacy, although they exhibit different optimal performance conditions. For instance, Lipozyme RM IM has been shown to achieve high conversion rates at milder temperatures compared to other lipases like Novozym 435. biointerfaceresearch.com Studies on the acylation of puerarin (B1673276) showed that Lipozyme TL IM and RM IM achieved conversions, though Novozym 435 was found to be the most effective in that specific reaction. nih.gov The suitability of these enzymes for long-chain substrates is well-established, as they are used in the production of structured lipids involving long-chain fatty acids. researchgate.net

Comparison of Immobilized Lipases in Benzyl Benzoate Synthesis

EnzymeOptimal TemperatureMolar Ratio (Alcohol:Anhydride)Maximum ConversionReference
Lipozyme® RM IM40 °C1:551% biointerfaceresearch.com
Novozym® 43560 °C1:532% biointerfaceresearch.com

The choice of acyl donor is a critical parameter in enzymatic esterification. For the production of benzoate esters, common donors include benzoic acid or benzoic anhydride (B1165640). Research on benzyl benzoate synthesis conclusively shows that benzoic anhydride is a much more effective acyl donor than benzoic acid. researchgate.net Benzoic acid's low solubility in organic solvents and its solid nature hinder its interaction with the enzyme's active site, resulting in poor to negligible conversion. researchgate.net In contrast, benzoic anhydride readily participates in the acylation reaction, leading to high product yields. researchgate.net

The acyl acceptor in this context is behenyl alcohol. In solvent-free systems, an excess of the alcohol can serve a dual role as both a substrate and a reaction solvent, helping to solubilize the acyl donor and facilitate the reaction. researchgate.net This strategy is particularly relevant for long-chain alcohols like behenyl alcohol.

Effectiveness of Acyl Donors in Benzyl Benzoate Synthesis

Acyl DonorEfficacyReasonReference
Benzoic AcidInefficientSolid with poor solubility, leading to difficult solubilization. researchgate.net
Benzoic AnhydrideVery EffectiveHigh reactivity and better solubility in the reaction medium. researchgate.net

Optimizing process parameters such as temperature, substrate molar ratio, and the reaction environment is essential to maximize conversion, reaction rate, and enzyme stability.

Temperature directly influences both the reaction rate and the stability of the enzyme. Each enzyme has an optimal temperature range for activity. For example, in the synthesis of benzyl benzoate, the optimal temperature for Lipozyme RM IM was found to be 40 °C, while for Novozym 435 it was 60 °C. biointerfaceresearch.com Exceeding the optimal temperature can lead to denaturation and a rapid loss of enzyme activity. nih.gov

The molar ratio of the substrates (behenyl alcohol and acyl donor) significantly impacts the reaction equilibrium. An excess of one substrate can drive the reaction towards product formation. In studies on benzyl benzoate, a molar ratio of alcohol to benzoic anhydride of 1:5 was found to yield the highest conversions for both Lipozyme RM IM and Novozym 435. biointerfaceresearch.com However, an excessive amount of the acyl donor, particularly fatty acids, can sometimes lead to enzyme inhibition. researchgate.net

Solvent-Free Synthesis: Conducting reactions without organic solvents is a key principle of green chemistry, as it reduces waste and eliminates the need for potentially toxic chemicals. um.es For the synthesis of long-chain esters like this compound, a solvent-free system is highly advantageous. In such systems, an excess of the liquid substrate (or melting the solid substrates) creates the reaction medium. This approach has been successfully applied to the synthesis of high-purity cetyl esters (C16 fatty esters), achieving conversions greater than 98.5% with Novozym 435. um.esrsc.org This demonstrates the feasibility and efficiency of solvent-free biocatalysis for esters of long-chain fatty alcohols.

Microwave-Assisted Synthesis: The application of microwave irradiation is an innovative technique to dramatically accelerate enzymatic reactions. nih.govmdpi.com Microwaves provide efficient and direct heating of the reaction mixture, which can enhance enzyme activity and reduce reaction times from many hours to mere minutes. mdpi.comrsc.org For instance, the microwave-assisted enzymatic synthesis of isopropyl myristate and isopropyl palmitate (C14 and C16 esters, respectively) achieved conversions of over 97% in just 5 minutes. nih.gov Similarly, the synthesis of fatty acid sugar esters was completed in 0.5 hours under microwave irradiation, compared to much longer times with conventional heating. asianpubs.org This technology holds significant promise for the rapid and efficient production of this compound, although care must be taken to control the temperature to prevent enzyme denaturation. mdpi.com

Enzyme Reusability and Stability in this compound Synthesis

The economic viability of enzymatic synthesis on an industrial scale is heavily dependent on the reusability and stability of the biocatalyst. Research in the broader field of benzoate ester synthesis has demonstrated promising results in this area, which can be extrapolated to the production of this compound. The use of immobilized enzymes is a key strategy to enhance both reusability and stability.

Immobilization of lipases on various supports can prevent enzyme aggregation, protect the enzyme from harsh reaction conditions, and allow for easy separation from the reaction mixture for subsequent reuse. For instance, studies on the synthesis of a related compound, benzyl benzoate, have shown that immobilized lipases can be effectively recycled. Lipozyme 435, a commercially available immobilized lipase from Candida antarctica lipase B, has been shown to be reusable for up to four cycles in the synthesis of benzyl benzoate with minimal loss of activity. Another study highlighted the potential of novel nanocomposites as a support matrix, demonstrating that a lipase immobilized on polyaniline-coated silver-functionalized graphene oxide could be reused for eleven consecutive days.

The stability of the enzyme is also a critical factor, influenced by parameters such as temperature, pH, and the solvent system. While specific data for this compound synthesis is limited, research on other benzoate esters indicates that a moderately elevated temperature, often between 40°C and 60°C, is optimal for lipase activity. The choice of an appropriate organic solvent is also crucial, as it can significantly

Reaction Kinetics and Mechanistic Investigations of Behenyl Benzoate Formation

Kinetic Studies of Benzoic Acid Esterification with Long-Chain Alcohols

Kinetic studies of esterification reactions aim to quantify the rate at which reactants are converted into products and how this rate is influenced by various factors, such as temperature, catalyst concentration, and reactant concentrations. For the esterification of carboxylic acids with alcohols, the reaction is often catalyzed by acids, such as sulfuric acid, p-toluenesulfonic acid, or various solid acid catalysts dergipark.org.trresearchgate.netdnu.dp.uatcu.edulibretexts.org.

Enzymatic catalysis, particularly using lipases, has also been explored for the esterification of long-chain fatty acids with long-chain fatty alcohols, which shares some similarities with the formation of behenyl benzoate (B1203000) from a long-chain alcohol and an aromatic carboxylic acid dss.go.thepa.govresearchgate.net. These studies highlight the potential for biocatalytic approaches in synthesizing such esters, with reaction rates influenced by factors like enzyme concentration, substrate concentrations, water content, and temperature dss.go.thresearchgate.net.

Determination of Reaction Rate Constants and Equilibrium Characteristics

Esterification is a reversible reaction, meaning it proceeds in both forward (ester formation) and reverse (hydrolysis) directions, eventually reaching a state of equilibrium tcu.edulibretexts.org. The reaction rate constant quantifies the speed of the reaction under specific conditions. These constants are typically determined by monitoring the change in concentration of reactants or products over time and fitting the data to a kinetic model researchgate.netdnu.dp.uascirp.orgijstr.org.

For the esterification of benzoic acid with alcohols, the reaction is often treated as a second-order reaction, or pseudo-first-order if one reactant is in large excess researchgate.netnjit.edu. Studies on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid have determined forward and reverse reaction constants, as well as the equilibrium constant dnu.dp.ua. The equilibrium position is influenced by the relative concentrations of reactants and products. To drive the reaction towards ester formation, strategies such as using an excess of one reactant (e.g., behenyl alcohol) or removing water as it is formed are commonly employed tcu.edulibretexts.org.

Activation Energy and Thermodynamic Analysis of Esterification Pathways

The activation energy () is the minimum energy required for a chemical reaction to occur. It is a key parameter in understanding the temperature dependence of the reaction rate, as described by the Arrhenius equation. Higher activation energy indicates a greater sensitivity of the reaction rate to temperature changes.

Studies on the esterification of benzoic acid with various alcohols have reported activation energies. For example, the activation energy for the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid was determined to be 58.40 kJ/mol for the forward reaction and 57.70 kJ/mol for the reverse reaction dnu.dp.ua. Another study on the esterification of benzoic acid with methanol (B129727) catalyzed by functionalized silica (B1680970) gel reported activation energies of 65.9 ± 0.7 kJ/mol and 44.9 ± 0.6 kJ/mol for different catalysts researchgate.net. These values provide a general range for the energy barrier of benzoic acid esterification.

Thermodynamic analysis of esterification reactions involves evaluating parameters such as the thermal effect (enthalpy change, ΔH) and entropy change (ΔS) of the reaction. These parameters provide information about the energy balance and disorder change during the reaction, respectively, and help predict the feasibility and equilibrium position of the reaction at different temperatures. For the esterification of benzoic acid with 1-butyl alcohol, the thermal effect was reported as 622 J/mol dnu.dp.ua. Such thermodynamic data, when available for the specific reaction of benzoic acid with behenyl alcohol, would be valuable for optimizing reaction conditions.

Exploration of Reaction Mechanisms in Benzoate Ester Synthesis

The mechanism of ester formation from a carboxylic acid and an alcohol under acid catalysis is generally understood to follow the Fischer esterification pathway libretexts.orgmasterorganicchemistry.com. This mechanism involves a series of protonation, nucleophilic attack, and elimination steps.

The generally accepted mechanism for acid-catalyzed esterification proceeds as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack by the oxygen atom of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Proton transfer within the tetrahedral intermediate. masterorganicchemistry.com

Elimination of a water molecule, which is a good leaving group. libretexts.orgmasterorganicchemistry.com

Deprotonation of the protonated ester product to yield the neutral ester and regenerate the acid catalyst. masterorganicchemistry.com

This mechanism involves the cleavage of the C-OH bond of the carboxylic acid and the O-H bond of the alcohol, which has been supported by isotope-labeling experiments libretexts.org.

While the Fischer esterification is a common pathway for synthesizing benzoate esters from benzoic acid and alcohols, other mechanisms can be involved depending on the specific reactants and catalysts used. For instance, the synthesis of benzyl (B1604629) benzoate from benzyl chloride and the triethylamine (B128534) salt of benzoic acid has been shown to occur primarily via an SN2 mechanism njit.edunjit.edu. In the case of enzymatic esterification of long-chain fatty acids and alcohols, a Ping-Pong Bi Bi mechanism has been suggested for lipase (B570770) catalysis dss.go.thepa.govresearchgate.net. However, for the direct esterification of benzoic acid with behenyl alcohol using acid catalysis, the Fischer esterification mechanism is the most likely pathway.

Understanding these mechanistic details is crucial for predicting how changes in reaction conditions, catalyst structure, or reactant properties will affect the reaction rate and selectivity.

Data Tables

Below are interactive tables presenting example kinetic and thermodynamic data from studies on the esterification of benzoic acid with other alcohols. Please note that these values are for analogous reactions and not specifically for the esterification of benzoic acid with behenyl alcohol.

Table 1: Example Activation Energies for Benzoic Acid Esterification

AlcoholCatalystActivation Energy (kJ/mol)Source
1-Butyl alcoholp-Toluenesulfonic acid58.40 (forward) dnu.dp.ua
1-Butyl alcoholp-Toluenesulfonic acid57.70 (reverse) dnu.dp.ua
MethanolFunctionalized silica gel (S1)65.9 ± 0.7 researchgate.net
MethanolFunctionalized silica gel (S3)44.9 ± 0.6 researchgate.net

Table 2: Example Thermal Effect for Benzoic Acid Esterification

AlcoholCatalystThermal Effect (J/mol)Source
1-Butyl alcoholp-Toluenesulfonic acid622 dnu.dp.ua

Analytical Chemistry and Characterization of Behenyl Benzoate

Spectroscopic Analysis for Molecular Structure Confirmation (e.g., NMR, IR, UV-Vis Spectroscopy)

Spectroscopic methods are fundamental tools for confirming the molecular structure of organic compounds like behenyl benzoate (B1203000). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide distinct information about the functional groups and chemical environment within the molecule lehigh.edu.

NMR spectroscopy, including both ¹H and ¹³C NMR, is highly valuable for elucidating the carbon-hydrogen framework and identifying different types of protons and carbons based on their chemical shifts and coupling patterns lehigh.eduresearchgate.net. For behenyl benzoate, ¹H NMR would show characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the long behenyl chain. ¹³C NMR would provide information about the different carbon environments, including the carbonyl carbon of the ester and the various carbons in the alkyl chain and aromatic ring.

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of bonds such as the carbonyl group (C=O) in the ester linkage, C-O stretches, and C-H stretches in both the aromatic and aliphatic regions lehigh.eduresearchgate.net. These specific absorption frequencies serve as a fingerprint for the molecule.

UV-Vis spectroscopy can be employed to analyze the electronic transitions within the this compound molecule, particularly those associated with the aromatic ring of the benzoate moiety researchgate.netslideshare.net. While UV-Vis is often more useful for quantitative analysis or detecting conjugated systems, it can provide confirmatory evidence for the presence of the benzoate chromophore. The absorption in the UV region is due to the π to π* and n to π* electronic transitions within the aromatic ring and the ester group.

Chromatographic Techniques for Purity Assessment and Component Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and separating it from potential impurities or other components in a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used methods.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry mdpi.comomicsonline.orgchrom-china.com. For this compound, which is a relatively large ester, GC-MS can be used to separate the compound from more volatile impurities. The mass spectrometer then provides a mass spectrum of the eluted components, which can be used to identify the molecular weight and fragmentation pattern of this compound and any detected impurities lehigh.eduomicsonline.org. This allows for both qualitative identification and quantitative analysis of the components. GC-MS is particularly effective for analyzing volatile and semi-volatile compounds omicsonline.org.

HPLC is another widely used chromatographic technique, especially suitable for non-volatile or thermally labile compounds mdpi.com. While this compound might be amenable to GC, HPLC offers an alternative for purity assessment and separation. By using a suitable stationary phase and mobile phase, this compound can be separated based on its polarity and interactions with the column mdpi.comturkjps.org. Various detectors, such as UV-Vis detectors, can be coupled with HPLC to detect and quantify the separated components mdpi.comturkjps.org. HPLC is frequently used in pharmaceutical and cosmetic analysis for the determination of active ingredients and impurities mdpi.com.

Advanced Characterization of this compound in Material Systems (e.g., Rheological Properties in Polymeric Blends)

Beyond basic structural confirmation and purity assessment, advanced characterization techniques are employed to understand the behavior and properties of this compound when incorporated into material systems, such as polymeric blends or cosmetic formulations. Rheological properties, which describe the flow and deformation of matter, are particularly important in these applications pensoft.netmdpi.com.

When this compound is used in cosmetic creams, lotions, or other formulations, its interaction with other ingredients significantly influences the final product's texture, spreadability, and stability pensoft.net. Rheological studies can assess parameters such as viscosity, yield stress, and thixotropy pensoft.netmdpi.com. These measurements help formulators understand how the addition of this compound affects the consistency and application properties of the material system. For instance, it can act as an emollient, modifying the feel and flow of a cream ontosight.ai.

While the provided search results discuss rheological properties in the context of other compounds and material systems like cosmetic creams and exopolysaccharides, the principles and techniques are applicable to characterizing this compound in similar matrices pensoft.netmdpi.commdpi.comekb.eg. Rheometers are used to measure the response of the material to applied stress or strain, providing data on its viscous and elastic characteristics mdpi.com. This advanced characterization is crucial for optimizing the performance and stability of products containing this compound.

Biodegradation and Environmental Transformation of Benzoate Esters

Microbial Metabolism of Benzoate (B1203000) and Related Aromatic Compounds

Aromatic compounds, such as benzoate, are abundant in nature and serve as significant carbon and energy sources for a wide range of microorganisms. wikipedia.orgchem960.com Microorganisms have evolved complex enzymatic machinery to mineralize these compounds, making them crucial players in biogeochemical cycles. wikipedia.org Structurally diverse aromatic compounds are often channeled into a limited number of central intermediates, including benzoate, catechol, and protocatechuate, before their complete degradation. wikipedia.orgnih.gov Benzoate itself is a common intermediate in the metabolism of various aromatic substances under both aerobic and anaerobic conditions. wikipedia.orgchem960.comfishersci.ca

Aerobic Degradation Pathways (e.g., β-Ketoadipate Pathway, Epoxybenzoyl-CoA Pathway)

Under aerobic conditions, microorganisms employ several strategies for benzoate degradation. A classical pathway involves the initial hydroxylation of the aromatic ring to form dihydroxylated intermediates like catechol or protocatechuate. wikipedia.orguni.lufishersci.se These catechols and protocatechuates are then subject to ring cleavage catalyzed by dioxygenases. wikipedia.orguni.lu

One major aerobic pathway is the β-Ketoadipate Pathway . This convergent pathway is widely distributed among soil bacteria and fungi and is a common route for the degradation of catechol and protocatechuate, leading to the formation of β-ketoadipate, which is subsequently converted into intermediates of the tricarboxylic acid (TCA) cycle, namely succinyl-CoA and acetyl-CoA. uni.lufishersci.calipidmaps.orgthegoodscentscompany.com

Another significant aerobic pathway, sometimes referred to as an aerobic hybrid pathway, is the Epoxybenzoyl-CoA Pathway . This pathway is initiated by the activation of benzoate to benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase. wikipedia.orguni.lugoogleapis.comsci-toys.commpg.deresearchgate.net Benzoyl-CoA then undergoes a unique transformation involving a benzoyl-CoA oxygenase and reductase, leading to the formation of a 2,3-epoxide. uni.lugoogleapis.comsci-toys.com This epoxide is subsequently hydrolyzed, resulting in the cleavage of the aromatic ring and the formation of 3,4-dehydroadipyl-CoA semialdehyde, which is further oxidized to 3,4-dehydroadipyl-CoA. uni.lugoogleapis.comsci-toys.com The pathway ultimately feeds into central metabolism by producing succinyl-CoA and acetyl-CoA. googleapis.com This CoA-dependent pathway represents an elegant strategy to overcome the stability of the aromatic ring by forming a nonaromatic epoxide intermediate. googleapis.com It has been observed in various bacteria, including Azoarcus evansii and Comamonas testosteroni. wikipedia.orgfishersci.cauni.lugoogleapis.comsci-toys.com

Some microorganisms may also utilize alternative aerobic routes, such as the oxidation of benzoate via benzoyl-CoA and 3-hydroxybenzoyl-CoA, as demonstrated in certain Pseudomonas species.

Anaerobic Degradation Mechanisms (e.g., Benzoyl-CoA Dependent Pathways)

In the absence of oxygen, anaerobic microorganisms degrade benzoate through distinct mechanisms, primarily centered around the Benzoyl-CoA Dependent Pathway . The initial step in anaerobic benzoate degradation is the activation of benzoate to benzoyl-CoA, catalyzed by benzoate-CoA ligase, an ATP-dependent process. wikipedia.orguni.lumpg.de Unlike aerobic pathways that involve hydroxylation, anaerobic degradation of benzoyl-CoA proceeds via reductive dearomatization of the ring. chem960.comwikipedia.orguni.lu

The benzoyl-CoA molecule undergoes a series of reactions, including ring reduction catalyzed by benzoyl-CoA reductase, followed by hydration and eventual ring cleavage. wikipedia.orguni.luresearchgate.net This process leads to the formation of alicyclic intermediates that are then degraded through a modified β-oxidation sequence. wikipedia.orguni.lu The final products of anaerobic benzoate degradation are typically acetyl-CoA and CO2, which can then be further metabolized. chem960.comresearchgate.net The reductive nature of the anaerobic pathway requires a significant energy input, particularly for the initial ring reduction step. The benzoyl-CoA pathway serves as a central route for the anaerobic biodegradation of a variety of aromatic compounds. mpg.de

Enzymatic Hydrolysis of Alkyl Benzoates in Biological Systems

The biodegradation of alkyl benzoate esters, such as behenyl benzoate, is expected to commence with the enzymatic hydrolysis of the ester bond. This reaction cleaves the compound into its constituent alcohol (behenyl alcohol) and carboxylic acid (benzoic acid). Enzymes responsible for ester hydrolysis, generally classified as esterases or lipases, are widely distributed in biological systems, including microorganisms and in the environment.

While specific studies on the enzymatic hydrolysis of this compound were not prominently found in the searched literature, the principle of ester cleavage by hydrolases is well-established. For instance, the activation of benzoic acid itself in some metabolic pathways involves the formation of a thioester with Coenzyme A, catalyzed by benzoate-CoA ligase. wikipedia.orguni.lugoogleapis.commpg.deresearchgate.net This highlights the enzymatic handling of the benzoate moiety. For this compound, esterases or lipases would target the ester linkage between the carboxyl group of benzoic acid and the hydroxyl group of behenyl alcohol. The efficiency and rate of this hydrolysis would depend on factors such as the specific enzyme involved, the physical state and concentration of this compound, and environmental conditions.

Following hydrolysis, the released benzoic acid would then enter the microbial degradation pathways described in Section 5.1. The fate of the behenyl alcohol (docosanol), a long-chain fatty alcohol, would involve separate metabolic pathways, likely involving β-oxidation, although this falls outside the direct scope of benzoate ester metabolism.

Genetic and Transcriptional Regulation of Biodegradation Enzymes

The microbial degradation of aromatic compounds, including benzoate, is a highly regulated process controlled at the genetic and transcriptional levels. Microorganisms fine-tune the expression of genes encoding biodegradation enzymes in response to the presence of substrates and environmental conditions. wikipedia.org

Transcriptional regulation often involves specific activator and repressor proteins that bind to regulatory regions of the genes or operons involved in the degradation pathways. wikipedia.orgwikipedia.org For example, in the aerobic hybrid pathway, the box genes are regulated by the transcriptional repressor BoxR, with benzoyl-CoA acting as an inducer. wikipedia.orgwikipedia.org Similarly, the bzd genes, involved in anaerobic benzoate degradation, are controlled by the repressor BzdR, also induced by benzoyl-CoA. In the aerobic β-ketoadipate pathway, regulators like BenR, CatR, and PcaR control the expression of genes responsible for the metabolism of benzoate, catechol, and β-ketoadipate, respectively, often responding to pathway intermediates as inducers. thegoodscentscompany.com

Catabolite repression can also play a role, where the presence of more readily utilizable carbon sources (e.g., glucose) can repress the expression of genes for aromatic compound degradation. Furthermore, studies have revealed instances of cross-regulation between aerobic and anaerobic benzoate degradation pathways, suggesting complex regulatory networks that allow microorganisms to adapt to changing oxygen availability. wikipedia.org Genes encoding enzymes for these pathways are often organized into operons, facilitating their coordinated expression. wikipedia.org

Environmental Fate Modeling and Pathway Elucidation for this compound Metabolites

Predicting the environmental fate of organic compounds like this compound and its metabolites requires understanding their physical-chemical properties, the characteristics of the environment, and the relevant transformation processes, particularly biodegradation. Environmental fate modeling integrates these factors to estimate the distribution, persistence, and transformation of a substance in different environmental compartments such as water, soil, and sediment.

For this compound, the primary initial transformation in biological and environmental systems is likely enzymatic hydrolysis, yielding benzoic acid and behenyl alcohol. The environmental fate modeling would then need to consider the fate of these breakdown products. Benzoic acid is relatively well-studied, and its degradation pathways under both aerobic and anaerobic conditions are largely elucidated (as discussed in Sections 5.1.1 and 5.1.2). Behenyl alcohol, as a long-chain fatty alcohol, would likely undergo microbial oxidation via β-oxidation pathways, ultimately leading to acetyl-CoA.

Pathway elucidation for this compound metabolites would therefore focus on confirming the initial hydrolysis step and then applying the known metabolic routes for benzoic acid and behenyl alcohol. Given the long alkyl chain of behenyl alcohol, its lipophilic nature could influence the bioavailability of this compound and its distribution in the environment, potentially favoring accumulation in organic matter-rich compartments like soil and sediment. This could, in turn, affect the rate and extent of microbial degradation.

Specific environmental fate models for this compound metabolites would need to incorporate parameters related to its hydrolysis rate in different environmental matrices, the kinetics of benzoate and behenyl alcohol degradation by relevant microbial communities, and transport processes such as adsorption to soil particles and volatilization (though volatilization is less likely for a large molecule like this compound). While general models for organic pollutant fate exist, specific experimental data on the biodegradation rates of this compound and its metabolites in various environmental settings would be crucial for accurate predictions. Further research is needed to specifically elucidate the complete biodegradation pathway and kinetics of this compound in relevant environmental systems and to develop or adapt environmental fate models for this specific compound and its transformation products.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3025489
Benzoic acid243
Benzoate761
Behenyl alcohol (Docosanol)12620
Catechol289
Protocatechuic acid72
Benzoyl-CoA445719
cis,cis-Muconic acid5280518
β-Ketoadipate93
Succinyl-CoA447900
Acetyl-CoA444416

Data Table: Key Enzymes and Intermediates in Benzoate Degradation Pathways

Pathway TypeInitial Step(s)Key Intermediate(s)Enzymes Involved (Examples)End Products (leading to TCA cycle)
Aerobic (Classical)Hydroxylation of benzoateCatechol, ProtocatechuateBenzoate dioxygenase, Catechol 1,2-dioxygenase, Protocatechuate 3,4-dioxygenaseSuccinyl-CoA, Acetyl-CoA
Aerobic (Hybrid)Benzoate activation to Benzoyl-CoABenzoyl-CoA, 2,3-Epoxybenzoyl-CoA, 3,4-Dehydroadipyl-CoABenzoate-CoA ligase, Benzoyl-CoA oxygenase/reductase, Epoxybenzoyl-CoA hydrolaseSuccinyl-CoA, Acetyl-CoA
AnaerobicBenzoate activation to Benzoyl-CoABenzoyl-CoA, Reduced alicyclic intermediatesBenzoate-CoA ligase, Benzoyl-CoA reductase, Hydrolases, DehydrogenasesAcetyl-CoA

Theoretical and Computational Chemistry Studies on Benzoate Esters

Quantum Chemical Investigations of Molecular Structure and Electronic Properties (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively utilized for probing the molecular structure and electronic properties of benzoate (B1203000) esters. DFT calculations are capable of predicting electronic properties, performing thermochemical calculations, and estimating parameters relevant to conformational analysis. science.govturcmos.com For instance, DFT has been applied to examine the spectroscopic and electronic properties of benzoate derivatives, encompassing analyses of vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), partial atomic charge distribution, and molecular electrostatic potential. science.govturcmos.comresearchgate.netresearchgate.net Conformational analysis conducted using DFT can reveal the energy barriers associated with dihedral angles within the ester functional group. science.gov Investigations on related compounds have indicated that the energy differences among regioisomers can be relatively minor. science.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to understand intramolecular interactions, such as CH⋯O interactions, within these molecular structures. science.gov Various computational methodologies can also be applied to evaluate atomic charge distribution to assess their susceptibility to different population analysis methods. science.gov Theoretical studies employing DFT and time-dependent DFT (TD-DFT) have been conducted to understand the properties of molecules in their ground and excited states, aiming to establish correlations between molecular structure and electronic properties. researchgate.netresearchgate.net These calculations can assist in predicting parameters like the band gap, which is a fundamental aspect of a molecule's electronic behavior. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and intermolecular interactions of molecules. Classical molecular dynamics simulations have been utilized to analyze the microscopic structure and intermolecular forces in systems containing related compounds. science.govscience.gov MD simulations can provide valuable insights into the dynamic behavior of these molecular systems. science.govscience.gov Conformational analysis, which can also be explored through computational approaches like DFT, helps in understanding the energetically preferred spatial arrangements of atoms within a molecule and the energy barriers separating different conformations. science.govscience.govscribd.com Intermolecular interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding, are fundamental forces governing the behavior of matter and can be studied using computational methods such as SAPT (Symmetry-Adapted Perturbation Theory) or other energy decomposition analysis (EDA) methods. acs.org These interactions play a critical role in processes like solvation, molecular recognition, and phase transitions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a quantitative relationship between the chemical structure of a molecule and its biological activity. scispace.comresearchgate.netnih.govgu.se QSAR models aim to correlate variations in chemical structure with corresponding changes in biological activity. scispace.comresearchgate.net This technique can be employed to predict the potential activities of molecules that have not yet undergone experimental biological testing. researchgate.net The QSAR modeling process typically involves defining a training set of molecules with known activities, selecting molecular descriptors that are presumed to be relevant to the structure-activity correlation, and building a statistical model based on these data. researchgate.netgu.se While the provided search results discuss QSAR in the context of various chemical classes and biological endpoints, including the prediction of adverse drug reactions and toxicity, the general principles and methodologies are applicable to exploring potential relationships between the structure of benzoate esters, such as behenyl benzoate, and any observed biological effects. nih.govcanada.ca

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry serves as an essential tool for elucidating the step-by-step processes of chemical reactions (mechanisms) and identifying the high-energy intermediate structures known as transition states. soton.ac.ukresearchgate.netuib.no These computational methods can be used to study the energetics of chemical reactions, including the calculation of activation energies and the stability of transient intermediates and transition states. soton.ac.ukresearchgate.netuib.no For benzoate esters, computational studies can provide insights into how these compounds might react or be metabolized within a system. Although specific computational studies on the reaction mechanisms of this compound were not prominently featured in the search results, computational approaches have been applied to investigate the mechanisms of reactions involving related benzoate esters, such as hydrolysis or oxidation processes. researchgate.netwisc.edu Computational methods are capable of providing detailed information about the transition states involved in these chemical transformations, which is crucial for understanding and predicting reaction rates and preferred pathways. soton.ac.ukresearchgate.netuib.no

Photochemical Reaction Pathway Predictions

Computational methods can be effectively used to predict the pathways of photochemical reactions, which are initiated by the absorption of light. science.gov These studies involve investigating the behavior and transformations of molecules when they are in electronically excited states. science.gov While specific computational predictions for the photochemical reactions of this compound were not found in the search results, studies on other photochromic compounds and the application of computational methods to understand reactivity in excited electronic states demonstrate the relevance of computational chemistry in this area. science.gov Predicting photochemical reactions requires an understanding of the excited-state properties and the potential energy surfaces that govern the molecular transformations, which can be calculated using methods like TD-DFT. researchgate.netresearchgate.net

Advanced Materials Research and Functional Properties of Behenyl Benzoate

Behenyl Benzoate (B1203000) as a Specialty Solvent in Organic Synthesis and Chemical Processing

Research specifically detailing the use of Behenyl benzoate as a primary specialty solvent in general organic synthesis and chemical processing reactions is not extensively documented in the readily available literature from the conducted searches. Its structure, an ester of a long-chain alcohol and benzoic acid, suggests it possesses lipophilic characteristics. Esters can function as solvents for various organic compounds, depending on the polarity and solubility parameters of the solutes and the specific ester. However, the identified applications of this compound primarily involve its role as a component within formulations rather than as a reaction medium for synthesis or processing in a broad industrial chemical context. Its mention as a solvent is more commonly found in the context of dissolving or dispersing other ingredients within cosmetic or topical formulations. cir-safety.org

Role as a Plasticizer in Polymer Science and Technology

This compound has been identified in the context of polymer science, notably as a component in formulations involving polymeric materials. It is listed as an example of a benzoate ester that can be included in compositions containing polymeric myrcene (B1677589), which are utilized in the development of elastomers, sealants, adhesives, and as rubber toughening agents. google.comgoogle.com Its presence in such formulations suggests a potential role in modifying the properties of the polymer matrix, possibly acting as a plasticizer or compatibilizer.

Furthermore, this compound has been explicitly mentioned as an example of an "antiplasticizer" in toner compositions comprising styrene-acrylate resin and polyester (B1180765) resin. epo.org Antiproplasticizers are low molecular weight organic materials that can interact with polymers, potentially increasing stiffness and depressing the glass transition temperature (Tg). epo.org This indicates a complex interaction with polymer chains that can influence the mechanical and thermal properties of the resulting material. This compound has also been included as a potential component, alongside a plasticizer, in the polymeric outer shell of microcapsules designed to encapsulate live microorganisms. justia.com While the specific plasticizing effect of this compound in these applications is not quantified with detailed data in the search results, its inclusion in diverse polymer-containing systems points to its functional utility in modifying polymer behavior and material properties.

Application as a Processing Aid in Composite and Elastomeric Materials

This compound has been noted for its potential role as a processing aid in polymer-related applications. A notice in the U.S. Federal Register from 1995 listed "Docosanyl benzoate (this compound)" as a chemical substance under review, specifically identifying its intended use as a "Polymer processing aid". govinfo.govgovinfo.gov Processing aids are substances incorporated into polymer formulations to improve their processability during manufacturing steps such as mixing, extrusion, or molding. They can reduce melt viscosity, improve filler dispersion, or prevent adhesion to processing equipment. The inclusion of this compound in formulations intended for elastomers and adhesives derived from polymeric myrcene google.comgoogle.com further supports its potential application in enhancing the processing of such materials, which can be considered a form of elastomeric or composite material depending on other components. While the precise mechanisms or quantitative data regarding its performance as a processing aid in specific composite or elastomeric systems were not detailed in the search results, its classification and inclusion in relevant formulations highlight this functional property.

Integration into Novel Functional Materials and Formulations

This compound is integrated into various novel functional materials and formulations, leveraging its physical and chemical properties. Beyond its well-known role in cosmetics, where it contributes to texture and feel, it appears in more advanced material systems. Its use as an antiplasticizer in toner compositions epo.org exemplifies its integration into materials designed for specific performance characteristics (e.g., print quality, durability). Its potential inclusion in the polymeric shell of microcapsules for encapsulating live microorganisms justia.com demonstrates its utility in creating delivery systems or protective matrices for sensitive biological components, representing a functional material application. Furthermore, its presence in formulations involving polymeric myrcene used for elastomers, sealants, and adhesives google.comgoogle.com indicates its role in developing materials with specific mechanical and adhesive properties. Although primarily discussed in the context of cosmetic sunscreens, this compound is also found in formulations containing functional inorganic materials like titanium dioxide and zinc oxide, which are used for UV protection. scribd.comepdf.pub This suggests its compatibility and potential role in stabilizing or enhancing the dispersion of functional solid particles within a formulation matrix.

Q & A

Q. What are the standard methods for synthesizing Behenyl benzoate, and what purity criteria are essential for research-grade samples?

Answer: this compound is synthesized via esterification between behenyl alcohol (C22H45OH) and benzoic acid derivatives (e.g., benzoyl chloride). A typical protocol involves:

  • Reagents : Benzoyl chloride, behenyl alcohol, dilute NaOH (to neutralize HCl byproduct).
  • Conditions : Reflux under anhydrous conditions with catalytic acid or base.
  • Purification : Recrystallization or chromatography to achieve >95% purity (critical for reproducibility).

Q. Key Considerations :

  • Monitor reaction completion via TLC or FTIR for ester bond formation (C=O stretch at ~1740 cm⁻¹).
  • For publication, follow guidelines to report detailed synthesis steps, including solvent ratios, temperature, and characterization data (e.g., NMR, melting point) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Answer: Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm ester linkage and alkyl chain integrity (e.g., δ ~4.3 ppm for -CH2-O-CO-).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~486.7 for C29H50O2).
  • Thermal Analysis : DSC/TGA to determine melting point (~60–70°C) and thermal stability.

Q. Data Reporting :

  • Compare results with PubChem/NIST databases for benzoate esters (e.g., benzyl benzoate: CAS 120-51-4) .
  • Include spectral peaks and purity metrics in supplementary materials per journal guidelines .

Q. What stability considerations apply to this compound under varying storage conditions?

Answer:

  • Light/Temperature : Store in amber glass at 2–8°C to prevent hydrolysis or oxidation.
  • Humidity : Use desiccants to avoid moisture-induced degradation (common in ester compounds).
  • Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC .

Advanced Research Questions

Q. How do structural modifications in this compound derivatives affect their functional efficacy in material science?

Answer:

  • Functional Groups : Introducing unsaturated bonds (e.g., Behenyl erucate) enhances lubricity, while branched chains (e.g., Behenyl isostearate) improve viscosity control .
  • Experimental Design :
    • Compare derivatives using rheometry (viscosity) and tribology (friction coefficients).
    • Use computational tools (e.g., MD simulations) to predict alkyl chain interactions .

Table 1 : Functional Properties of Behenyl Esters

CompoundFunctionKey PropertyReference
Behenyl BehenateLubricantHigh melting point (~70°C)
Behenyl BetaineSurfactantCMC ≈ 0.1 mM

Q. What strategies resolve discrepancies in toxicity data for this compound across experimental models?

Answer:

  • Data Contradictions : Conflicting results may arise from:
    • Model variability (e.g., in vitro vs. in vivo absorption rates).
    • Impurity interference (e.g., residual solvents affecting cytotoxicity assays).
  • Resolution :
    • Conduct systematic reviews (e.g., Cochrane-style meta-analysis) .
    • Validate purity via GC-MS and adhere to OECD guidelines for toxicity testing .

Q. What computational approaches predict the environmental impact of this compound?

Answer:

  • Tools : Use EPI Suite or ECOSAR to estimate biodegradability (e.g., log Kow ~10 suggests bioaccumulation risk).
  • Data Sources : Cross-reference PubChem physicochemical data (e.g., solubility, half-life) .
  • Limitations : Validate predictions with microcosm studies to assess aquatic toxicity .

Methodological Guidelines

  • Synthesis : Adhere to Beilstein Journal protocols for experimental reproducibility .
  • Safety : Follow OSHA HCS standards for handling flammable esters (e.g., static control, PPE) .
  • Data Sharing : Deposit raw spectral/analytical data in open-access repositories (e.g., PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.